Pyridine sulfur trioxide
Overview
Description
Pyridine sulfur trioxide is a complex that has been studied for its various applications in organic synthesis and its role in sulfur chemistry. It is known for forming sulfate esters and is useful in displacement reactions of allylic alcohols, as well as in oxidation reactions when used with DMSO .
Synthesis Analysis
The synthesis of pyridine sulfur trioxide can be achieved through the reaction of chlorosulfonic acid and pyridine in CHCl3 or by the direct reaction of sulfur trioxide with pyridine . This compound is supplied in a crystalline white solid form and is widely available for use in research and industrial applications.
Molecular Structure Analysis
Spectroscopic investigations, including Fourier transform infrared (FT-IR) and FT-Raman spectra, have been conducted to analyze the molecular structure of the sulfur trioxide–pyridine complex. Computational studies using Hartree–Fock methods have been performed to compare with experimental values, revealing strong pyridine ring vibrations and suggesting a tilted orientation of the pyridine ring when adsorbed on a silver surface .
Chemical Reactions Analysis
Pyridine sulfur trioxide has been used as an electrophile in the sulfonation of pyrrole, forming intermediate σ-complexes. The reaction proceeds with the direct transfer of the SO3 group and can lead to the formation of pyridinium salts of α- and β-pyrrolesulfonic acids. The β-isomer is typically predominant in the reaction mixture due to its kinetic stability .
Physical and Chemical Properties Analysis
The physical properties of pyridine sulfur trioxide include a melting point of 175°C and solubility in DMSO, with slight solubility in ether, CHCl3, and CCl4. It is a corrosive substance that reacts quantitatively with hot water to yield pyridine and sulfuric acid. Therefore, it should be handled with care in a fume hood .
Relevant Case Studies
In the context of sulfur chemistry, pyridine sulfur trioxide has been implicated in the bacterial leaching of pyrite, where it may play a role in the formation of intermediate sulfur compounds during oxidative degradation . Additionally, it has been used in the synthesis of fluorescent imidazo[1,5-a]pyridines through oxidative condensation-cyclization reactions, demonstrating its utility as an oxidant . Pyridine-based sulfoxide pincer complexes have also been synthesized using related sulfur compounds, showcasing the versatility of sulfur-containing ligands in coordination chemistry .
Scientific Research Applications
Metal Complexes and Structural Diversity
Pyridine sulfur trioxide and its derivatives contribute to the structural diversity and guest inclusion properties in metal complexes. The sulfur-bridged bis-pyridine ligand, 4,4′-dipyridyldisulfide (4DPDS), has led to the development of over 30 structurally characterized complexes, including macrocycles, zigzags, helices, and repeated rhomboids. The twisted structure and axial chirality of 4DPDS facilitate this diversity, indicating the potential of pyridine sulfur trioxide in structural chemistry and material science (Horikoshi & Mochida, 2006).
Electrochemical Behavior in Flotation Process
Pyridine sulfur trioxide is significant in the electrochemical behavior of metal sulfides, like pyrite, during the froth flotation process. This process is crucial in mineral processing, particularly in sulfide flotation. The electrochemical reactions of metal sulfides, including pyrite, play a pivotal role in their flotation and separation. The review by Moslemi & Gharabaghi (2017) highlights the importance of studying the electrochemical behavior of pyrite, suggesting the relevance of pyridine sulfur trioxide in understanding and optimizing flotation processes (Moslemi & Gharabaghi, 2017).
Geochemistry of Sulfur in Coals
Research into the geochemistry of sulfur in coals touches upon the abundance, distribution, and origin of sulfur, including the interaction with organic compounds. Pyridine sulfur trioxide could be relevant in understanding these complex geochemical interactions and transformations, especially concerning sulfur-containing organic compounds in coal and their environmental implications (Chou, 2012).
Medicinal Importance of Pyridine Derivatives
Although the user requested to exclude information related to drug use, it's noteworthy that pyridine derivatives, potentially including pyridine sulfur trioxide, have significant medicinal applications. These compounds possess a variety of biological activities and are important in modern medicinal applications (Altaf et al., 2015).
Applications in Hydrometallurgy
Pyridine sulfur trioxide may have implications in hydrometallurgy, particularly in understanding the dissolution reactions of commercially important minerals. The synthesis of nanosulfur with the merits of size effects and differentiated properties leads to various applications, especially in environmental fields. The versatility of sulfur in different sizes and forms, including nanosulfur, provides a wide scope for applications and further research (Majuste et al., 2013).
Challenges and Applications of Elemental Sulfur
Research on elemental sulfur, including nanosulfur and sulfur composites, highlights its broad applications and the challenges in its safe use. The wide application of sulfur might pose potential ecological risks and health effects, necessitating effective strategies for their safe applications. This research context underscores the importance of understanding the properties and applications of sulfur derivatives like pyridine sulfur trioxide (Teng, Zhou & Gao, 2019).
Safety And Hazards
properties
IUPAC Name |
pyridine;sulfur trioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFLDICVHJSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885349 | |
Record name | Pyridine sulfur trioxide | |
Source | EPA DSSTox | |
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Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine sulfur trioxide | |
CAS RN |
28322-92-1, 26412-87-3 | |
Record name | Sulfur trioxide-pyridine complex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |
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Record name | Sulfur trioxide-pyridine | |
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Record name | Sulfur trioxide-pyridine | |
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Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
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Record name | Sulfur trioxide pyridine complex | |
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Record name | Pyridine, compd. with sulfur trioxide (1:1) | |
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Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
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Record name | Pyridine sulfur trioxide | |
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Record name | Pyridine, compound with sulphur trioxide | |
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Record name | Sulphur trioxide--pyridine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Sulfur trioxide-pyridine | |
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Citations
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